molecular formula C13H21N3O2 B13945706 Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl- CAS No. 53727-40-5

Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl-

Cat. No.: B13945706
CAS No.: 53727-40-5
M. Wt: 251.32 g/mol
InChI Key: LGTBOIFEURNNPJ-UHFFFAOYSA-N
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Description

Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl-: is a synthetic derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a cyclohexyl group at the 3-position, a dimethylamino group at the 5-position, and a methyl group at the 1-position of the uracil ring. The molecular formula of this compound is C14H23N3O2 , and it has a molecular weight of 265.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl- typically involves the following steps:

    Starting Materials: The synthesis begins with uracil as the core structure.

    Dimethylamination: The dimethylamino group is introduced at the 5-position through a nucleophilic substitution reaction using dimethylamine and a suitable leaving group.

    Methylation: The methyl group at the 1-position is introduced using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl-: undergoes various chemical reactions, including:

Scientific Research Applications

Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl-: has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl- involves its interaction with molecular targets such as enzymes and receptors. The cyclohexyl and dimethylamino groups contribute to its binding affinity and specificity. The compound may modulate specific biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl-: can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and properties of Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl- , making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

53727-40-5

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

3-cyclohexyl-5-(dimethylamino)-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C13H21N3O2/c1-14(2)11-9-15(3)13(18)16(12(11)17)10-7-5-4-6-8-10/h9-10H,4-8H2,1-3H3

InChI Key

LGTBOIFEURNNPJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C2CCCCC2)N(C)C

Origin of Product

United States

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